6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a 2-chlorobenzylamino group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of CDK2, where it forms essential hydrogen bonds . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can exhibit a range of pharmacological effects, including anti-inflammatory activities . They can inhibit the expression and activities of certain vital inflammatory mediators .
Cellular Effects
In cellular contexts, 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione may have significant effects on cell function. For instance, some pyrimidine derivatives have been shown to inhibit the growth of various cell lines
Molecular Mechanism
Some pyrimidine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase important in cell cycle regulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 2-chlorobenzylamine with a pyrimidine derivative. One common method is the reaction of 2-chlorobenzylamine with 2,4-dioxo-1,3-diazinane in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzylamine: A precursor in the synthesis of the target compound.
Pyrimidine-2,4-dione: The core structure of the target compound.
6-aminopyrimidine: A related compound with similar biological activities.
Uniqueness
6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 2-chlorobenzylamino group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
6-[(2-chlorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-4-2-1-3-7(8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWKPCMYTFPEMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=O)NC(=O)N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308965 | |
Record name | 6-{[(2-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21333-13-1 | |
Record name | NSC210494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-{[(2-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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